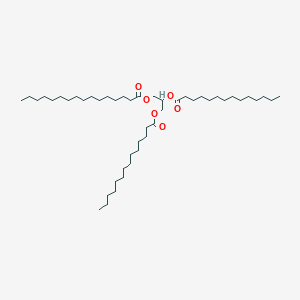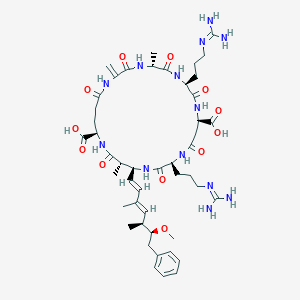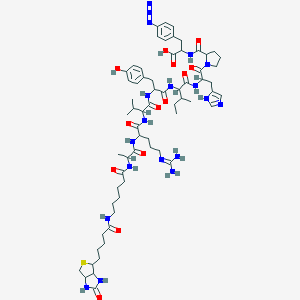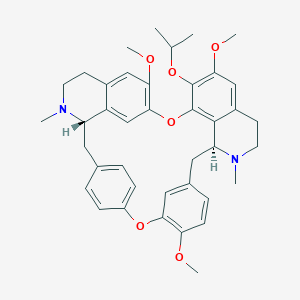
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triglycerides like 1,2-dimyristoyl-3-palmitoyl-rac-glycerol often involves esterification reactions where glycerol is reacted with fatty acids or their derivatives. Specific methods for synthesizing triglycerides can vary, including enzymatic approaches for regioselective attachment of fatty acids to the glycerol backbone (Schmid et al., 1999), indicating the complexity and precision achievable in lipid synthesis.
Molecular Structure Analysis
The molecular structure of triglycerides is critical for their physical behavior and interaction with other molecules. Single crystal analysis and molecular dynamics simulations provide insights into the arrangement of fatty acid chains and the glycerol backbone, as well as the impact of specific fatty acid compositions on the bilayer structures in lipid membranes (Goto et al., 1992).
Chemical Reactions and Properties
Triglycerides like 1,2-dimyristoyl-3-palmitoyl-rac-glycerol undergo various chemical reactions, including hydrolysis, transesterification, and oxidation. The chemical stability and reactivity are influenced by the nature of the fatty acids attached to the glycerol backbone. The enzymatic synthesis approach demonstrates the selective modification of triglycerides, showcasing the chemical versatility of these molecules (Schmid et al., 1999).
Physical Properties Analysis
The physical properties of triglycerides, including melting temperature, phase behavior, and polymorphism, are significantly influenced by their molecular structure. Studies on crystalline forms and phase behavior of related diacylglycerols and triglycerides provide insights into the factors affecting these properties, such as chain length, unsaturation, and positional isomerism of fatty acids (Guo & Hamilton, 1995).
Aplicaciones Científicas De Investigación
Molecular Organization and Dynamics:
- Crystalline Forms: Studies on saturated acylglycerols, including 1,2-dimyristoyl-3-palmitoyl-rac-glycerol, have revealed insights into their polymorphic forms and molecular motions using nuclear magnetic resonance (NMR) techniques. This research aids in understanding the molecular organization and dynamics of these compounds in their crystalline forms (Guo & Hamilton, 1995).
Membrane Studies and Simulation:
- Molecular Dynamics Simulations: Research has been conducted using molecular dynamics (MD) simulations to study the structure of lipid bilayers, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers in liquid-crystalline phase, providing insights into the behavior of similar lipid molecules in a hydrated state (Zubrzycki et al., 2000).
Lipid Miscibility and Bicelles Stability:
- NMR Study of Lipid Mixtures: Research focusing on mixtures of long- and short-chain lipids, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine, has provided insights into their miscibility and stability, particularly relevant for magnetic alignment in NMR studies (Triba et al., 2006).
Radiochemistry and Imaging Applications:
- Synthesis for Imaging: The synthesis of derivatives of 1,2-dimyristoyl-3-palmitoyl-rac-glycerol has been explored for applications in imaging, particularly in intracellular signal transduction studies (Furumoto et al., 2000).
Lipid Monolayers and Biomedical Applications:
- Monolayer Studies for Biomedical Use: Research on monolayers formed with lipids like 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] has provided insights into the potential biological activity of various compounds, with implications for drug delivery and transfection applications (Rubio-Magnieto et al., 2013).
Safety And Hazards
No special measures are required when handling 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. In case of inhalation, fresh air should be supplied and a doctor should be consulted if complaints persist. The product generally does not irritate the skin. If it comes into contact with the eyes, the opened eye should be rinsed for several minutes under running water. If swallowed and symptoms persist, a doctor should be consulted .
Propiedades
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRERGJDVUTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394142 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
CAS RN |
60138-13-8 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)


![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)







![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
